N-(2,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
N-(2,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Scientific Research Applications
N-(2,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Due to its inhibitory effects on CDKs, it is being researched for potential anticancer properties.
Industry: The compound’s unique structure makes it useful in developing new materials and chemical processes.
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Result of Action
The result of this compound’s action is a significant reduction in cell proliferation, particularly in cancer cells . This is achieved through the induction of apoptosis within the cells .
Biochemical Analysis
Biochemical Properties
N-(2,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has been found to exhibit inhibitory activity against CDK2/cyclin A2, a target for cancer treatment . The compound interacts with CDK2/cyclin A2, leading to significant inhibition of the enzyme .
Cellular Effects
The compound has been shown to significantly inhibit the growth of various cell lines, including MCF-7, HCT-116, and HepG-2 . It influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with CDK2/cyclin A2 . This interaction leads to the inhibition of the enzyme, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
Its significant inhibitory activity against CDK2/cyclin A2 and its potent cytotoxic activities against various cell lines suggest that it may have long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which provides good yields . The reaction conditions often include the use of copper(I) catalysts and organic azides, which facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can introduce various functional groups into the molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidines and pyrazolopyrimidines, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
N-(2,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to its specific substitution pattern and its potent inhibitory effects on CDKs. This makes it a promising candidate for further research in medicinal chemistry and drug development .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6/c1-8-4-5-10(9(2)6-8)16-12-11-13(15-7-14-12)19(3)18-17-11/h4-7H,1-3H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPDYASXBZJHMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=NC=N2)N(N=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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